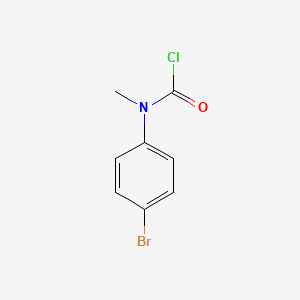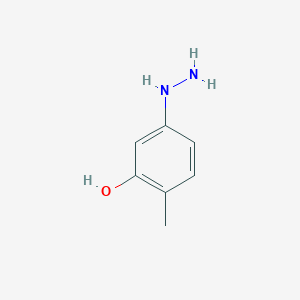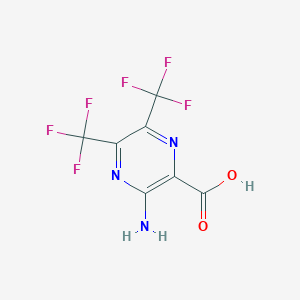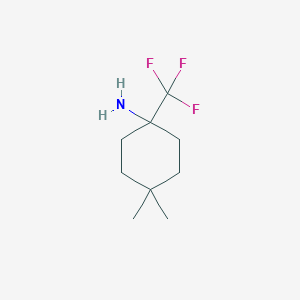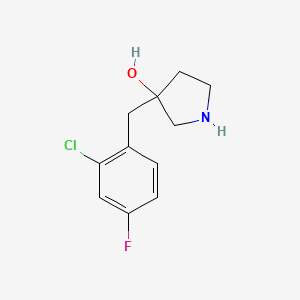
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol This compound features a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2-Chloro-4-fluorobenzyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3-(2-Chlorobenzyl)pyrrolidin-3-ol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(4-Fluorobenzyl)pyrrolidin-3-ol: Lacks the chlorine atom, which may influence its properties.
3-(2-Chloro-4-methylbenzyl)pyrrolidin-3-ol: Substitutes the fluorine atom with a methyl group, potentially altering its characteristics.
Uniqueness
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination of substituents can significantly impact the compound’s chemical and biological properties, making it a valuable molecule for research and development .
特性
分子式 |
C11H13ClFNO |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
3-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13ClFNO/c12-10-5-9(13)2-1-8(10)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChIキー |
UBTALXZKMSHMRU-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=C(C=C(C=C2)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


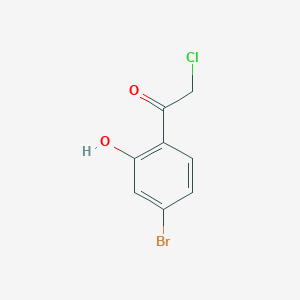
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
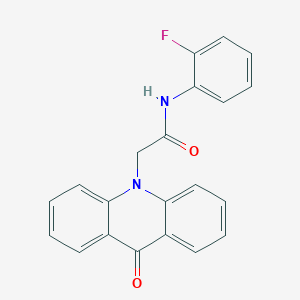
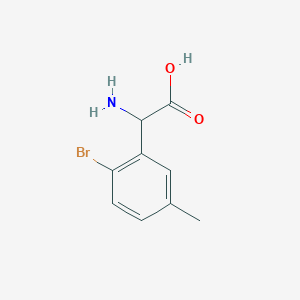
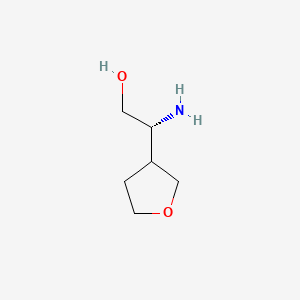
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
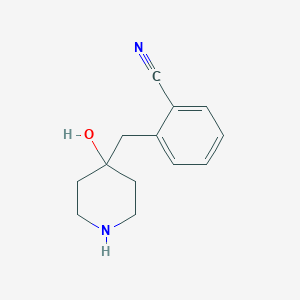
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
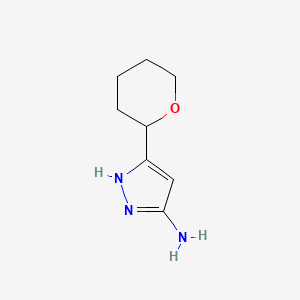
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
